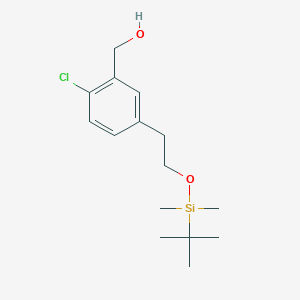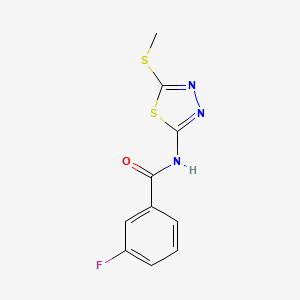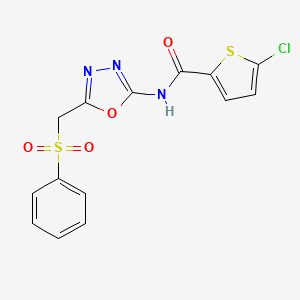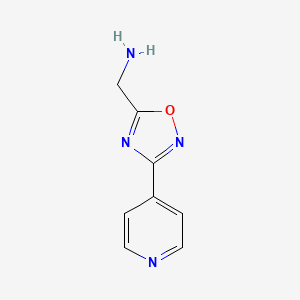
(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol is a complex organic molecule. It contains a tert-butyldimethylsilyl (TBDMS) group, which is a common protecting group in organic synthesis . The TBDMS group is attached to an ethyl chain, which is further connected to a chlorophenyl group and a methanol group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula(CH3)3CSi(CH3)2O(CH2)5OH . The compound contains a silicon atom, which is part of the TBDMS group, and is connected to an oxygen atom. This oxygen atom is further connected to an ethyl chain, a chlorophenyl group, and a methanol group . Chemical Reactions Analysis
The TBDMS group in the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of certain compounds . The TBDMS group is also known to be stable to aqueous base, but can be converted back to the alcohols under acidic conditions .Physical and Chemical Properties Analysis
The compound is likely to be a liquid at room temperature . It has a refractive index ofn20/D 1.442 , a boiling point of 140 °C/6 mmHg , and a density of 0.885 g/mL at 25 °C .
科学的研究の応用
Catalytic Applications in Hydrocarbon Synthesis
The conversion of methanol to hydrocarbons, particularly over zeolite catalysts, demonstrates the utility of related compounds in understanding and optimizing catalytic processes. For example, studies on the mechanism of methanol conversion over zeolite H-ZSM-5 highlight the formation of ethene from xylenes and trimethylbenzenes, shedding light on the mechanistic pathways that could be relevant for derivatives of the compound (Svelle et al., 2006).
Solvent-Driven Rotamerization
Research into the solvent effects on rotamerization provides insights into how similar compounds might behave in different solvents, which is crucial for designing and understanding reactions involving "(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol." Such studies elucidate the balance between inter- and intramolecular hydrogen bonding and their impact on molecular conformation (Lomas, 2001).
Organic Synthesis and Protective Group Chemistry
In organic synthesis, the manipulation of protective groups, such as silyl ethers, is fundamental. Research on the oxidative behavior of cyclopentenols and their derivatives, including those involving tert-butyldimethylsilyl groups, showcases the complexity and challenges in synthesizing and modifying molecules with intricate functional group interplays (Gimazetdinov et al., 2018).
Polymethacrylates Synthesis
The polymerization of methacrylates protected by tert-butyldimethylsilyl groups into water-soluble polymethacrylates underlines the role of silyl-protected compounds in developing advanced materials. Such studies provide a foundation for understanding the polymerization behavior and potential applications of related compounds in material science (Ishizone et al., 2003).
Nucleoside Synthesis
In the field of nucleoside synthesis, the use of silyl-protected intermediates to create novel nucleosides emphasizes the importance of silyl groups in protecting functional groups during complex synthetic sequences. This research can inform strategies for synthesizing analogs of "this compound" for use in medicinal chemistry (Gould & Mann, 1997).
Safety and Hazards
作用機序
Target of Action
Similar compounds are often used as intermediates in organic synthesis and pharmaceutical development .
Mode of Action
It’s known that tert-butyldimethylsilyl (tbdms) ethers, like this compound, are often used as protective groups in organic synthesis due to their stability and ease of removal .
Biochemical Pathways
The compound could potentially be involved in various biochemical reactions due to its structural features, such as the presence of a hydroxyl group and a silyl ether group .
Pharmacokinetics
The compound’s solubility in various solvents like dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability .
Result of Action
As an intermediate in organic synthesis, it could potentially be used to produce a variety of biologically active compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of moisture can influence the stability and efficacy of this compound . For instance, it’s known to react slowly with moisture/water . Therefore, it should be stored under appropriate conditions (2-8°C) to maintain its stability .
特性
IUPAC Name |
[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10,17H,8-9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRGSHUPALSXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2926826.png)
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2926830.png)
![5-chloro-2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-4-carboxamide](/img/structure/B2926833.png)
![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)


![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)


![4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
![[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine](/img/structure/B2926845.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2926846.png)
